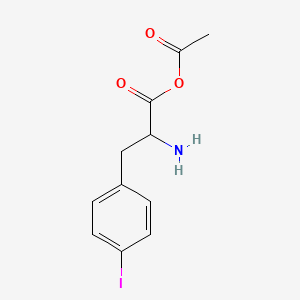

Acetyl-4-iodo-DL-phenylalanine

Description

Contextualization of Amino Acid Analogs in Molecular Imaging and Therapy

Amino acid analogs are synthetic molecules that mimic the structure of natural amino acids. Their importance in modern oncology and other fields of medicine is substantial, as they serve as target-specific radiopharmaceuticals for molecular and cellular level imaging. mdpi.com By labeling these biomolecules with metal radionuclides, such as copper-64 or gallium-68, they become powerful tools for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comrsc.org This allows for the targeted evaluation of pathological changes in areas like oncology, neurology, and endocrinology. mdpi.com

The effectiveness of these radiolabeled compounds often stems from their ability to bind with high affinity to specific protein structures, such as receptors or enzymes, that are overexpressed in tumor cells. mdpi.com For instance, certain peptide receptors are molecular targets for tumor imaging or targeted therapy with radiolabeled peptides. mdpi.com The development of peptide-based radiopharmaceuticals is a growing area of interest due to the favorable properties of the peptide backbone, which include high selectivity and affinity for proteins and cells linked to various cancers. researchgate.net The decay characteristics of radionuclides like copper-64 allow for both PET imaging and targeted radiotherapy. researchgate.net

Overview of Phenylalanine Analogs as Research Probes

Phenylalanine, an essential amino acid, has derivatives that are versatile in biomedical research. rsc.org These analogs, created through chemical modification, can be programmed with specific information at an atomic level. rsc.org They are designed to act as probes for various biological processes. For example, L-2-tellurienylalanine (TePhe), a tellurium-containing analog of phenylalanine, has been developed to measure protein synthesis directly. pnas.org TePhe is incorporated into proteins using the native translation machinery, and its presence can be detected by mass cytometry, offering a way to visualize translation dynamics in vivo. pnas.org

Other phenylalanine analogs are developed as fluorescent probes. By modifying the side chain, researchers can create analogs with enhanced photophysical properties. rsc.org These fluorescent unnatural α-amino acids can be incorporated into peptides to monitor protein folding and binding interactions. rsc.orgacs.org For instance, p-cyanophenylalanine has been used to report on the formation of the hydrophobic core during protein folding. acs.org Another fluorescent probe based on a phenylalanine derivative has been designed for the sequential detection of zinc ions (Zn2+) and the amino acids Cysteine or Histidine in biological systems. researchgate.net

Rationale for Iodinated Phenylalanine Derivatives in Research Paradigms

Iodinated derivatives of phenylalanine are of particular interest in biomedical research due to the properties of the iodine atom. Incorporating iodine into the phenylalanine structure creates a valuable tool for various applications, from the synthesis of radiolabeled compounds for imaging studies to the development of new therapeutic agents. chemimpex.comchemimpex.com The iodine atom can be a stable isotope or a radioactive one (e.g., I-123, I-124, I-131), making these derivatives suitable for SPECT and PET imaging or targeted radiotherapy. ontosight.ainih.gov

The presence of iodine also allows for the tracking of the compound's distribution and metabolism within the body, which is invaluable for studying metabolic pathways. ontosight.ai Furthermore, iodine-functionalized materials, such as certain polymers, possess inherent X-ray contrast, making them useful for medical device applications where placement needs to be verified through fluoroscopic imaging. nih.gov

A key application of iodinated phenylalanine derivatives is the investigation of amino acid transport systems, which are often upregulated in cancer cells. nih.gov Malignant brain tumors, for example, accumulate amino acids more readily than healthy brain tissue, a phenomenon that has driven the development of amino acid-based radiopharmaceuticals for tumor detection. researchgate.net

Radiolabeled phenylalanine derivatives like p-[123I]iodo-L-phenylalanine (IPA) can cross the blood-brain barrier and accumulate in gliomas, presumably via the L-type amino acid transporter 1 (LAT1) and ASC amino acid transport systems, which are overexpressed in these malignant cells. researchgate.netsnmjournals.org Studies using various iodinated phenylalanine analogs have confirmed that their uptake into human pancreatic carcinoma and glioblastoma cells is predominantly mediated by the L and ASC transport systems. nih.gov In vitro experiments have demonstrated that compounds like [123I]-2-iodo-L-phenylalanine are transported by LAT1 in all tested tumor cell lines, highlighting the transporter's role in the specific uptake of these tracers in tumors. nih.govresearchgate.net This specific uptake mechanism makes these derivatives excellent candidates for imaging and characterizing tumors. nih.gov

Biodistribution studies in tumor-bearing athymic mice are common for comparing different isomers, such as [123I]-2-iodo-L-phenylalanine and its D-isomer. nih.govresearchgate.net These studies have revealed high and specific tumor uptake for both isomers across various tumor models, while also highlighting differences in their clearance rates from the blood. nih.gov Such preclinical data are essential for selecting the most promising candidates for further development as diagnostic or therapeutic agents. nih.govugent.be For example, research in orthotopic glioma rat models has demonstrated that 4-[131I]I-Phe is highly effective in treating glioma. nih.gov

Historical Context of Phenylalanine Derivative Research

The study of phenylalanine and its derivatives has a rich history rooted in the understanding of metabolic diseases. The story of Phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine, is a prime example. In 1934, Asbjørn Følling identified phenylpyruvic acid in the urine of patients with intellectual disabilities, a discovery that linked a metabolic anomaly to a clinical condition and paved the way for understanding the role of phenylalanine metabolism. mdpi.com This led to the development of phenylalanine-restricted diets to prevent the severe effects of the disease. mdpi.com

In the realm of tracers, the first use of a labeled phenylalanine was in 1940 by Moss and Schoenheimer, who used a deuterated version in rats to definitively show that phenylalanine is hydroxylated to form tyrosine. nih.gov However, it wasn't until the 1970s and 1980s that phenylalanine kinetics were measured in humans, initially to study the blockage of this hydroxylation pathway in PKU patients. nih.gov The synthesis of radioiodinated 4-iodo-L-phenylalanine was reported as early as 1968. nih.gov Over the decades, research has expanded significantly, leading to the synthesis of numerous phenylalanine derivatives for diverse applications in medicinal chemistry, including the development of low-molecular-weight gelators and advanced probes for molecular imaging. rsc.orgfrontiersin.org

Data on Acetyl-4-iodo-DL-phenylalanine and Related Compounds

Below are tables detailing the chemical and physical properties of this compound and its related D-isomer.

Table 1: Properties of this compound Data sourced from multiple chemical suppliers and databases. chemimpex.comfluorochem.co.uknih.gov

| Property | Value |

|---|---|

| CAS Number | 457615-88-2 |

| Molecular Formula | C11H12INO3 |

| Molecular Weight | 333.1 g/mol |

| Appearance | White Powder |

| Melting Point | 193-202 °C |

| Purity | ≥ 97% (HPLC) |

| Synonyms | Ac-DL-Phe(4-I)-OH, Ac-p-iodo-DL-Phe-OH |

Table 2: Properties of Acetyl-4-iodo-D-phenylalanine Data sourced from multiple chemical suppliers and databases. scbt.com

| Property | Value |

|---|---|

| CAS Number | 201351-59-9 |

| Molecular Formula | C11H12INO3 |

| Molecular Weight | 333.12 g/mol |

| Appearance | White powder |

| Melting Point | 198-204 °C |

| Purity | ≥ 97% (HPLC) |

| Synonyms | Ac-D-Phe(4-I)-OH, Ac-p-iodo-D-Phe-OH |

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

acetyl 2-amino-3-(4-iodophenyl)propanoate |

InChI |

InChI=1S/C11H12INO3/c1-7(14)16-11(15)10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6,13H2,1H3 |

InChI Key |

ZMUIERDDTOKZIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)C(CC1=CC=C(C=C1)I)N |

Origin of Product |

United States |

Cellular and Molecular Interactions of Acetyl 4 Iodo Dl Phenylalanine Analogs

Mechanisms of Cellular Uptake and Transport of Acetyl-4-iodo-DL-phenylalanine Analogs

The cellular entry of small molecules like amino acids and their derivatives is a highly regulated process, primarily mediated by transporter proteins embedded in the cell membrane. For iodinated phenylalanine analogs, including this compound, the primary conduits for cellular uptake are specific amino acid transporter systems. These transporters recognize the structural features of the amino acid, allowing for its passage into the cell's interior. The efficiency and specificity of this transport are crucial for the compound's biological activity and are dictated by the molecular interactions between the analog and the binding sites of the transporter proteins.

Role of Amino Acid Transporter Systems

Research has demonstrated that iodinated derivatives of phenylalanine are recognized and transported by carrier proteins responsible for moving neutral amino acids across the cell membrane. The uptake of these compounds, particularly in cancer cells which exhibit upregulated amino acid metabolism, is predominantly facilitated by two major transport systems: the L-type amino acid transporter (LAT) system and the Alanine, Serine, Cysteine-preferring (ASC) system. For instance, studies on human pancreatic carcinoma and glioblastoma cells have shown that the accumulation of iodinated phenylalanine analogs is mainly mediated by these L and ASC transport systems.

The L-type Amino Acid Transporter 1 (LAT1) is a key transporter for large, neutral amino acids, including phenylalanine, and is a primary mediator for the uptake of its analogs. LAT1 is an Na+-independent transporter that functions as an obligatory exchanger, meaning it imports one amino acid while exporting another. Its substrate recognition is based on specific structural features. For an aromatic amino acid to be a LAT1 substrate, it generally requires a free carboxyl and an amino group. The presence of an N-acetyl group on this compound may alter its interaction, potentially making it more of an inhibitor than a transported substrate, as modifications to the amino group can prevent transport.

The specificity of LAT1 for phenylalanine analogs is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, including iodination, is generally well-tolerated. However, the position of the iodine atom plays a critical role in the affinity for LAT1. Studies comparing different isomers of iodo-L-phenylalanine have revealed the following trends:

2-iodo-L-phenylalanine (ortho-position): This analog demonstrates a markedly improved affinity and selectivity for LAT1 compared to the parent L-phenylalanine.

3-iodo-L-phenylalanine (meta-position): This isomer also shows a high affinity for LAT1.

4-iodo-L-phenylalanine (para-position): The inhibitory effect of this analog on LAT1-mediated uptake is comparable to that of unsubstituted L-phenylalanine, suggesting a similar affinity.

These findings suggest that the para-position of the iodine atom in this compound results in an affinity for LAT1 that is similar to the natural amino acid, while the N-acetylation might primarily confer inhibitory properties. The hydrophobic interaction between the substrate's side chain and the transporter's binding site is crucial for this binding process.

In addition to the L-system, the ASC system of amino acid transport contributes to the cellular uptake of iodinated phenylalanine analogs. The ASC system, particularly the transporter ASCT2, is a sodium-dependent transporter that mediates the exchange of small neutral amino acids like alanine, serine, and cysteine. While its primary substrates are smaller amino acids, studies have shown that in certain cell types, such as human pancreatic tumor cells, the ASC system is also involved in the transport of p-iodo-L-phenylalanine. The substrate specificity of ASCT2 is generally considered to be for small, neutral amino acids, but its binding site can accommodate some larger molecules, expanding its role in cellular nutrient uptake.

Concentration-Dependent Uptake Kinetics

The transport of amino acids and their analogs via carrier proteins like LAT1 is a saturable process, meaning the rate of uptake increases with the concentration of the compound until the transporters become saturated. This relationship can be described by Michaelis-Menten kinetics. For L-phenylalanine, the substrate from which this compound is derived, transport via LAT1 has been shown to be saturable with a reported Michaelis constant (Km) of approximately 14.2 µM. This Km value represents the concentration of the substrate at which the transport rate is half of its maximum (Vmax), indicating a high affinity of LAT1 for L-phenylalanine.

Competitive Inhibition Studies with Endogenous and Synthetic Amino Acids

Competitive inhibition studies are instrumental in elucidating the transport mechanisms of amino acid analogs. In these experiments, the uptake of a radiolabeled substrate is measured in the presence of a non-labeled competitor compound. If both compounds utilize the same transporter, the non-labeled compound will compete for the binding site, thereby reducing the uptake of the radiolabeled substrate.

Research has consistently shown that iodinated phenylalanine analogs are competitive inhibitors of LAT1. For example, 2-iodo-L-phenylalanine, 3-iodo-L-phenylalanine, and 4-iodo-L-phenylalanine all inhibit the LAT1-mediated uptake of radiolabeled leucine (B10760876) in a competitive manner. This indicates that these analogs bind to the same substrate-binding site on LAT1 as endogenous amino acids. Lineweaver-Burk plots from these studies confirm the competitive nature of the inhibition. This competitive interaction is fundamental to their mechanism of action, as they can block the uptake of essential amino acids required for the growth of rapidly proliferating cells, such as in tumors.

The potency of a competitive inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the rate of a specific biological process by 50%. The Ki value is a more direct measure of the binding affinity of an inhibitor to its target.

Studies have determined the Ki values for various iodo-phenylalanine isomers against LAT1, providing insight into their inhibitory strength. These values highlight the structural sensitivity of the LAT1 binding pocket.

| Compound | Inhibition Constant (Ki) for LAT1 (µM) |

|---|---|

| L-Phenylalanine | 27.5 |

| 2-Iodo-L-phenylalanine | 14.4 |

| 3-Iodo-L-phenylalanine | 8.1 |

| 4-Iodo-L-phenylalanine | 28.1 |

Data derived from inhibition studies on human LAT1 expressed in HEK293 cells.

As the data indicates, iodination at the ortho (2-position) and particularly the meta (3-position) significantly increases the binding affinity (lower Ki value) for LAT1 compared to the parent L-phenylalanine. In contrast, iodination at the para (4-position) results in an affinity that is nearly identical to that of L-phenylalanine itself. This suggests that this compound would be an effective competitor for the LAT1 transporter, with a potency similar to the natural substrate.

Investigations of Intracellular Fate and Metabolic Pathways

The intracellular journey of this compound and its analogs is multifaceted, involving assessments of its stability, its potential for integration into larger biological molecules, and its alternative metabolic transformations. Understanding these pathways is crucial for evaluating its biological activity and potential applications.

Metabolic Stability Studies in Biological Matrices

The metabolic stability of phenylalanine analogs is a key determinant of their intracellular concentration and duration of action. Phenylalanine itself is a critical node between primary and secondary metabolism. nih.govfrontiersin.org It serves as a building block for proteins and a precursor for a vast array of phenylpropanoid compounds essential for growth and defense. nih.govfrontiersin.org The metabolic fate of phenylalanine involves its conversion to tyrosine by phenylalanine 4-mono-oxygenase in normal pathways, or transamination to phenylpyruvate when this enzyme is deficient.

When analogs like 4-iodophenylalanine are introduced into biological matrices, their stability is influenced by these existing metabolic networks. The presence of the iodine atom can alter the molecule's susceptibility to enzymatic degradation compared to native phenylalanine. While specific stability data for the acetylated DL-form is not extensively detailed in the provided literature, studies on related phenylalanine analogs suggest that the primary routes of catabolism would involve pathways like transamination. nih.gov The efficiency of such pathways for halogenated analogs can differ, potentially leading to altered residence times within cells or tissues. Research has shown that even minor structural changes, such as the position of an iodo group on the benzene (B151609) ring, can significantly affect the molecule's affinity for transporters and enzymes, thereby influencing its metabolic fate. nih.gov

Potential for Incorporation into Macromolecules

A significant area of investigation for phenylalanine analogs is their ability to be incorporated into macromolecules, particularly proteins. This process offers a powerful tool for modifying protein structure and function.

The site-specific incorporation of unnatural amino acids like 4-iodo-L-phenylalanine into proteins represents a major advancement in protein engineering. nih.govnih.gov This technique allows for the introduction of unique chemical functionalities, such as the aryl iodide tag, which can be used for chemoselective modifications of proteins. nih.govnih.gov The process often utilizes an expanded genetic code, where a unique codon, such as the amber (TAG) or opal (UGA) stop codon, is repurposed to encode the unnatural amino acid. nih.govsigmaaldrich.com

This is achieved by employing an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs. nih.gov For instance, researchers have successfully incorporated 4-iodo-L-phenylalanine into specific positions of proteins like the Ras protein in E. coli cell-free translation systems and bacteriophage T4 lysozyme. nih.govnih.govsigmaaldrich.com This site-specific introduction of an iodine atom is particularly useful for structural biology, as it provides a heavy atom for phasing in X-ray crystallography experiments without significantly perturbing the protein's native structure. sigmaaldrich.com

| Target Protein | Incorporation Site | Methodology | Application/Finding | Source |

|---|---|---|---|---|

| Ras protein | Position 32 | UGA (opal) codon suppression in an E. coli cell-free system. | Demonstrated feasibility of opal suppression for incorporation; aryl iodide tag can be used for chemoselective protein modification. | nih.gov |

| Ras protein | Specific target position | Use of misacylated suppressor tRNAPhe and a mutant phenylalanyl-tRNA synthetase. | Confirmed site-specific incorporation via LC-MS/MS, providing a versatile approach for protein engineering. | nih.gov |

| Bacteriophage T4 lysozyme | Phe153 | TAG (amber) codon suppression in E. coli. | Facilitated crystal structure determination via single-wavelength anomalous dispersion; the iodoPhe residue did not perturb the protein structure. | sigmaaldrich.com |

Beyond incorporation into proteins, this compound can be subject to other metabolic processes. A primary alternative pathway for amino acids is transamination. This process involves the transfer of an amino group from the amino acid to an α-keto acid, typically α-ketoglutarate, converting the original amino acid into its corresponding α-keto acid. nih.gov For phenylalanine, this results in the formation of phenylpyruvate.

While the transamination of phenylalanine is generally considered a minor metabolic route in healthy individuals, it is a significant pathway. nih.gov It is presumed that phenylalanine analogs, including iodinated versions, can also be substrates for the transaminases that act on phenylalanine and tyrosine. nih.gov The efficiency of this reaction may depend on the specific analog and the enzyme involved. This metabolic route represents a catabolic fate that diverts the analog away from protein synthesis and channels its carbon skeleton into other metabolic pools. researchgate.net

In Vitro Studies in Cellular Models

The biological effects of this compound and related compounds are frequently investigated using in vitro cellular models. The choice of cell line is critical and is dictated by the specific research question, such as evaluating anticancer potential or studying transport mechanisms.

Selection and Maintenance of Relevant Cell Lines (e.g., Cancer Cell Lines, Rhabdomyosarcoma Cells)

A wide variety of human cancer cell lines have been employed to study the effects of novel chemical compounds, including phenylalanine derivatives. ekb.eg These cell lines serve as preclinical models to screen for antiproliferative activity and to elucidate mechanisms of action. mdpi.comnih.gov Commonly used lines include those derived from lung (A549), breast (MCF-7), liver (HEPG2), colon (HCT116), and pancreas (PaCa2, Capan2). ekb.egresearchgate.net The selection of a panel of cell lines from different tissue origins allows for the assessment of a compound's spectrum of activity. nih.gov

Rhabdomyosarcoma (RMS), the most common soft tissue sarcoma in children, is another important area of study. researchgate.net Specific RMS cell lines are used to investigate the biology of this cancer and to test novel therapeutic agents. nih.gov There are two main subtypes of RMS, embryonal (ERMS) and alveolar (ARMS), and cell lines representing both are available for research. diva-portal.org For example, the RD cell line is a well-characterized model for ERMS, while the RH30 cell line is a widely used model for the more aggressive, fusion-positive ARMS subtype. diva-portal.orgfrontiersin.org These cell lines are crucial for preclinical evaluations that may guide future clinical trials for this pediatric cancer. bohrium.com

| Cell Line | Cancer Type | Subtype/Characteristics | Typical Research Application | Source |

|---|---|---|---|---|

| A549 | Lung Carcinoma | Adenocarcinoma | Screening for antiproliferative activity of novel compounds. | mdpi.com |

| MCF-7 | Breast Cancer | Adenocarcinoma, Estrogen Receptor (+) | Evaluating cytotoxicity and in vivo xenograft tumor growth inhibition. | ekb.egnih.gov |

| HEPG2 | Liver Cancer | Hepatocellular Carcinoma | In vitro antiproliferative screening. | ekb.eg |

| RD | Rhabdomyosarcoma | Embryonal (ERMS) | Studying ERMS biology and response to chemotherapy. | diva-portal.orgfrontiersin.org |

| RH30 | Rhabdomyosarcoma | Alveolar (ARMS), PAX3-FOXO1 fusion-positive | Investigating aggressive ARMS subtype and testing targeted agents. | diva-portal.orgfrontiersin.org |

| Capan2 | Pancreatic Cancer | Adenocarcinoma | Studying amino acid analog uptake and biodistribution. | researchgate.net |

Quantitative Assessment of Uptake and Retention

The quantitative analysis of cellular uptake and retention of this compound analogs, particularly radioiodinated L-phenylalanine derivatives, is crucial for understanding their potential as imaging agents or therapeutic compounds. Studies have focused on quantifying their accumulation in cancer cells, which often overexpress specific amino acid transporters.

Research has demonstrated significant uptake of these analogs in various tumor cell lines. For instance, studies involving p-[¹²³I]iodo-L-phenylalanine (IPA) in human pancreatic adenocarcinoma cell lines, PaCa44 and PanC1, showed substantial intracellular accumulation. After a 30-minute incubation period, the radioactivity within these cells ranged from 41% to 58% of the total activity introduced, indicating efficient transport into the cells. nih.gov Similarly, in MCF-7 breast cancer cells, the uptake of 4-[¹²⁵I]iodo-L-phenylalanine reached up to 49.0 ± 0.7% of the initial dose after a 60-minute incubation. researchgate.net This uptake was comparable to that of the natural amino acid [¹⁴C]phenylalanine, which showed an accumulation of 55.9 ± 0.5% under the same conditions. researchgate.net

The retention of these analogs within tumor tissue is a key factor for their application. 4-[¹²³I]Iodo-L-phenylalanine has been observed to be retained in glioma tissue for as long as 24 hours. nih.gov Furthermore, the therapeutic analog, carrier-added 4-[¹³¹I]Iodo-L-phenylalanine, has a determined biological half-life of 30.1 to 39.2 hours, highlighting its prolonged retention. nih.gov

The interaction of these analogs with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), has been quantitatively assessed through inhibition studies. The inhibitory effect of 4-iodo-L-phenylalanine on the uptake of L-[¹⁴C]leucine via the LAT1 transporter was found to be comparable to that of natural phenylalanine. nih.gov Kinetic parameters further define these interactions.

Table 1: Cellular Uptake of Iodinated Phenylalanine Analogs This table is interactive. You can sort the columns by clicking on the headers.

| Analog | Cell Line | Incubation Time (min) | Uptake (% of Input Dose) | Source |

|---|---|---|---|---|

| p-[¹²³I]iodo-L-phenylalanine | PaCa44, PanC1 | 30 | 41% - 58% | nih.gov |

| 4-[¹²⁵I]iodo-L-phenylalanine | MCF-7 | 60 | 49.0 ± 0.7% | researchgate.net |

Table 2: Inhibition Constants (IC₅₀) for Uptake of [¹²⁵I]I-Phe in MCF-7 Cells This table is interactive. You can sort the columns by clicking on the headers.

| Inhibitor | IC₅₀ (mM) | Source |

|---|---|---|

| Phenylalanine | 1.3 | researchgate.net |

Methodologies for Investigating Transport Mechanisms

A variety of in vitro methodologies are employed to investigate the specific mechanisms governing the transport of this compound analogs across cell membranes. These techniques are essential for identifying the transporters involved and characterizing the kinetics of uptake and efflux.

A primary method involves the use of mammalian host cell lines that are genetically engineered to overexpress a specific transporter of interest. uzh.ch Commonly used cell lines include Human Embryonic Kidney (HEK293), Chinese Hamster Ovary (CHO), and Madin-Darby Canine Kidney (MDCK) cells, which are selected for their low endogenous transporter activity. uzh.ch Researchers can transfect these cells with the cDNA of a human transporter to study its interaction with the phenylalanine analogs. uzh.ch

Uptake studies in these engineered cell lines typically involve incubating the cells with a radiolabeled analog and measuring the intracellular radioactivity over time. nih.govnih.gov To determine the role of a specific transport system, inhibition assays are conducted. uzh.ch In these experiments, the uptake of a known radiolabeled substrate is measured in the presence of increasing concentrations of the test compound (e.g., an iodinated phenylalanine analog). uzh.ch This allows for the calculation of kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which quantify the analog's affinity for the transporter. nih.govresearchgate.net

To differentiate between various transport systems (e.g., sodium-dependent vs. sodium-independent), uptake experiments can be performed in buffers with different ionic compositions. For example, comparing uptake in a standard buffer versus a sodium-free buffer can isolate the activity of Na⁺-dependent transporters. nih.gov

For efflux transporters, which move substrates out of the cell, inside-out oriented membrane vesicles are a valuable tool. uzh.ch These vesicles are prepared from cells overexpressing the efflux transporter (e.g., P-glycoprotein), allowing for the measurement of ATP-dependent transport of the analog into the vesicle, which corresponds to efflux from an intact cell. uzh.ch Additionally, bidirectional transport assays using polarized cell monolayers, such as Caco-2 or MDCK cells grown on transwell inserts, can assess both uptake and efflux, providing insight into net transport across a cellular barrier. researchgate.net

More advanced analytical techniques are also being applied. Single-cell inductively coupled plasma mass spectrometry (SC-ICP-MS), for example, allows for the highly sensitive quantification of elements within individual cells. researchgate.netmdpi.com This method can reveal the heterogeneity of analog uptake within a cell population, providing more detailed information than traditional bulk measurements. researchgate.netmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-iodo-DL-phenylalanine |

| 4-iodo-L-phenylalanine |

| 4-iodo-D-phenylalanine |

| 2-iodo-L-phenylalanine |

| 2-iodo-D-phenylalanine |

| 3-iodo-L-phenylalanine |

| 4-borono-L-phenylalanine |

| p-[¹²³I]iodo-L-phenylalanine (IPA) |

| 4-[¹²³I]Iodo-L-phenylalanine (¹²³I-IPA) |

| 4-[¹²⁵I]iodo-L-phenylalanine |

| 4-[¹³¹I]Iodo-L-phenylalanine (¹³¹I-IPA) |

| Phenylalanine |

| L-phenylalanine |

| [¹⁴C]phenylalanine |

| L-tyrosine |

| L-[¹⁴C]leucine |

| Taurine |

| N-acetyl-L-cysteine |

| L-cysteine |

| Melphalan |

Based on a comprehensive search of available scientific literature, there is no specific preclinical in vivo characterization data—including biodistribution, comparative studies, or pharmacokinetic analyses—for the chemical compound “this compound.”

The provided outline requests detailed experimental findings, data tables, and analyses from animal models for this specific molecule. However, published research accessible through the conducted searches focuses on related but structurally distinct compounds, such as radioiodinated 2-iodo-phenylalanine and 4-iodo-phenylalanine (without the acetyl group).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request, as the necessary data for "this compound" is not present in the available literature.

Preclinical in Vivo Characterization in Animal Models

Pharmacokinetic Analysis in Preclinical Models

Blood Clearance Kinetics

No data has been published detailing the rate and pattern of Acetyl-4-iodo-DL-phenylalanine clearance from the bloodstream in animal models.

Tissue Time-Activity Curves and Residence Times

Information regarding the uptake and retention of this compound over time in various tissues and organs is not available.

Pharmacokinetic Modeling (e.g., Two-Tissue Compartment Model)

There are no published studies applying pharmacokinetic models to describe the distribution and elimination of this compound in vivo.

Stability of Radiolabeled Compounds In Vivo

The metabolic stability and potential for deiodination of radiolabeled this compound in a biological system have not been documented.

Assessment of Tracer Specificity and Selectivity in Disease Models

Specific assessments of this compound in the requested disease models have not been reported.

Studies in Tumor-Bearing Animal Models (e.g., R1M Rhabdomyosarcoma, LNCaP Prostate Cancer, F98 Glioblastoma)

No studies have been found that evaluate the uptake, specificity, or imaging potential of this compound in animal models bearing R1M rhabdomyosarcoma, LNCaP prostate cancer, or F98 glioblastoma tumors.

Evaluation of Uptake in Inflammatory Lesions vs. Tumors

There is no available research comparing the accumulation of this compound in inflammatory tissues versus cancerous tissues to determine its tumor selectivity.

Advanced Research Applications and Future Directions

Integration in Peptide and Protein Modification Studies

The ability to incorporate unnatural amino acids like 4-iodophenylalanine into proteins at specific sites has opened up new avenues for modifying and studying their structure and function. This site-specific incorporation allows for the introduction of unique chemical handles that can be used for a variety of purposes.

Site-directed spin labeling (SDSL) is a powerful technique used to study the structure and dynamics of proteins. Traditionally, this method has relied on introducing cysteine residues at specific locations in a protein and then attaching a spin label to the cysteine's sulfhydryl group. However, the use of unnatural amino acids like p-acetyl-L-phenylalanine, a related compound, offers an alternative and sometimes more advantageous approach. By genetically encoding p-acetyl-L-phenylalanine at a desired position, a ketone group is introduced into the protein. This ketone group can then be specifically reacted with a hydroxylamine-functionalized spin label. This method avoids potential complications associated with cysteine modifications, especially in proteins that naturally contain important cysteine residues. The resulting spin-labeled protein can then be analyzed using techniques like electron paramagnetic resonance (EPR) spectroscopy to gain insights into its structure and conformational changes.

Exploration of Novel Derivative Designs and Synthetic Routes

The core structure of Acetyl-4-iodo-DL-phenylalanine serves as a scaffold for the design and synthesis of novel derivatives with tailored properties for specific applications, most notably in the field of medical imaging.

Positron Emission Tomography (PET) is a powerful imaging technique used in oncology. Amino acid-based PET tracers are of particular interest because cancer cells often have an increased rate of amino acid metabolism. Fluorinated analogs of phenylalanine have been developed as promising PET tracers for tumor imaging. These tracers are taken up by cancer cells through amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. The fluorine-18 (B77423) radioisotope incorporated into these molecules allows for their detection by PET scanners, enabling the visualization of tumors. Research has shown that these fluorinated phenylalanine analogs can provide high-quality tumor images, sometimes with advantages over existing tracers.

| Tracer Type | Key Findings |

| Fluorinated Phenylalanine Analogs | Enable high-quality visualization of tumors. |

| Show potential advantages over some established PET tracers. | |

| Uptake is mediated by amino acid transporters often overexpressed in cancer cells. |

A key challenge in drug development is controlling the circulation half-life of therapeutic molecules. One strategy to extend the time a drug remains in the body is to design it to bind to plasma proteins, such as albumin. While specific research on this compound derivatives designed for enhanced plasma protein binding is not extensively documented in publicly available literature, the principles of this approach are well-established. The modification of small molecules and peptides with moieties known to bind to albumin, such as fatty acids or specific organic compounds, can significantly increase their half-life. For instance, the 4-(p-iodophenyl)butyric acid moiety has been identified as an effective albumin-binding tag. The general concept involves attaching a chemical group to the core molecule that has a high affinity for binding sites on plasma proteins, thereby creating a circulating reservoir of the therapeutic agent. This strategy reduces the rate of clearance from the body and can lead to a more sustained therapeutic effect.

Quantitative Methodologies in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. A critical component of this is the development of robust and sensitive methods to quantify key molecules, or biomarkers, in biological samples. While specific quantitative methods for this compound in translational research are not widely published, the analytical techniques for related compounds are well-established and would be directly applicable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the highly sensitive and specific quantification of small molecules in complex biological matrices like blood, plasma, and urine. This method involves separating the compound of interest from other components in the sample using liquid chromatography, followed by its detection and quantification using mass spectrometry. Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, is often employed to ensure high accuracy and precision.

These quantitative methods are essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. They are also crucial for identifying and validating translational biomarkers that can be used to monitor disease progression or the response to treatment. For instance, the levels of specific amino acid derivatives could potentially serve as biomarkers for certain metabolic disorders or cancers.

Emerging Research Areas for Iodinated Phenylalanine Derivatives

Iodinated phenylalanine derivatives are being explored for novel therapeutic applications beyond their use in imaging, primarily leveraging their ability to target tissues with high amino acid metabolism, such as malignant tumors. nih.govnih.gov Emerging research focuses on using these molecules as delivery vectors for potent, cell-killing payloads in advanced radiotherapy techniques. nih.govoncotarget.com

Potential in Targeted Alpha Therapy

Targeted Alpha Therapy (TAT) is a form of radionuclide treatment that uses molecules to deliver alpha-emitting isotopes directly to cancer cells. oncotarget.comperceptive.com Alpha particles are highly energetic but have a very short range in tissue (typically a few cell diameters), allowing for the selective destruction of cancer cells while minimizing damage to surrounding healthy tissue. perceptive.comwikipedia.org

Phenylalanine derivatives are attractive for TAT because many tumors exhibit upregulated amino acid transport to fuel their rapid growth. nih.govoncotarget.com By labeling a phenylalanine molecule with an alpha-emitter, the resulting radiopharmaceutical can be transported into the tumor cell via amino acid transporters like L-type amino acid transporter-1 (LAT1). nih.gov

Astatine-211 (²¹¹At) is a promising alpha-emitter for this application due to its favorable physical properties. perceptive.comnih.gov As a halogen, its chemistry is similar to iodine, facilitating its attachment to the phenylalanine backbone. oncotarget.comresearchgate.net Preclinical studies have demonstrated the potential of ²¹¹At-labeled phenylalanine (para-²¹¹At-PA). In glioma cell lines (C6 glioma, U-87MG, and GL261), uptake of para-²¹¹At-PA was shown to be mediated by system L amino acid transporters. nih.govoncotarget.com In mouse models with glioma xenografts, treatment with ²¹¹At-PA led to a dose-dependent suppression of tumor growth. nih.gov These findings suggest that phenylalanine derivatives labeled with astatine could be a viable strategy for a TAT that specifically targets amino acid transport systems on malignant tumors. nih.govoncotarget.com

| Property | Astatine-211 (²¹¹At) |

| Half-life | ~7.2 hours perceptive.comnih.gov |

| Radiation Type | Alpha emitter (~5.87 MeV) perceptive.com |

| Decay Products | Emits one alpha particle per decay, avoiding unpredictable dose localization from radioactive daughters. nih.gov |

| Tissue Range | Very short (~70 µm), localizing radiation damage to the target cells. perceptive.com |

| Therapeutic Advantage | High linear energy transfer (LET) provides potent and localized tumor cell killing. perceptive.comnih.gov |

Application in Boron Neutron Capture Therapy (BNCT) Precursors

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that involves two separate components: a non-radioactive boron-10 (B1234237) (¹⁰B) isotope and a beam of low-energy (thermal) neutrons. wikipedia.orgsemanticscholar.org The ¹⁰B is delivered selectively to tumor cells using a targeting agent. wikipedia.org When the tumor is irradiated with neutrons, the ¹⁰B atoms capture them, triggering a nuclear reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. wikipedia.orgnih.gov These particles have a short range, confining the destructive effect to the boron-containing cells. wikipedia.org

The most widely used boron delivery agent in clinical BNCT is 4-borono-L-phenylalanine (BPA), which exploits the increased amino acid uptake by cancer cells. wikipedia.orgnih.govnih.gov The synthesis of BPA can involve iodinated phenylalanine derivatives as precursors or intermediates. nih.gov For instance, one established synthetic route involves the direct functionalization of phenylalanine to create 4-iodophenylalanine. nih.gov The iodine atom can then be replaced with a boron-containing group through various chemical reactions, such as cross-coupling, to yield the final BPA product. nih.gov

This synthetic pathway highlights the role of compounds like this compound not as direct therapeutic agents for BNCT, but as crucial chemical building blocks in the manufacturing of the active boron delivery agent. The efficiency, scalability, and cost-effectiveness of BPA synthesis are critical for the broader clinical application of BNCT, making the chemistry of its precursors an important area of research. nih.gov

| Compound | Role in BNCT | Mechanism of Action |

| 4-Borono-L-phenylalanine (BPA) | Primary boron delivery agent. wikipedia.orgnih.gov | Transported into tumor cells via amino acid transporters (e.g., LAT1), delivering ¹⁰B for the neutron capture reaction. nih.govallenpress.com |

| 4-Iodophenylalanine | Synthetic precursor to BPA. nih.gov | An intermediate compound where the iodine atom serves as a leaving group to be replaced by a boronic acid group. nih.gov |

| Sodium Borocaptate (BSH) | Alternative boron delivery agent. wikipedia.org | A polyhedral borane (B79455) anion used primarily in Japan; tends to distribute outside cells. wikipedia.orgallenpress.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.